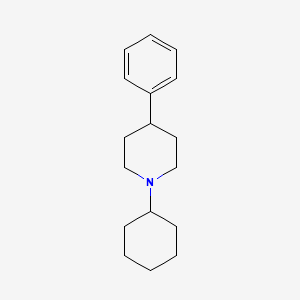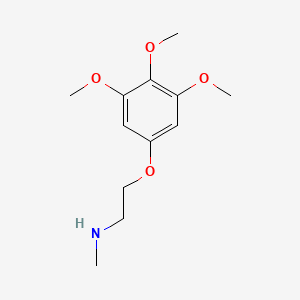
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is a chemical compound that features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate alkylating agent to introduce the ethan-1-amine moiety. Common reagents used in this synthesis include methyl iodide and sodium hydride. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of ether derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins, such as tubulin, inhibiting their function. This can lead to the disruption of cellular processes, making it a potential anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another compound with a trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine moiety, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives.
Propiedades
Número CAS |
113955-83-2 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-methyl-2-(3,4,5-trimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-13-5-6-17-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
DQMSYWAWXLRLMU-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
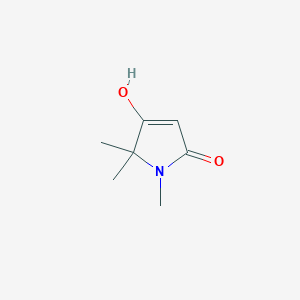
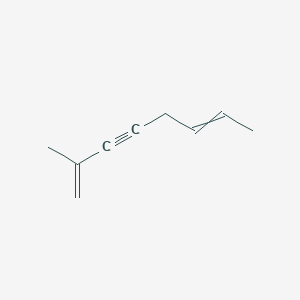
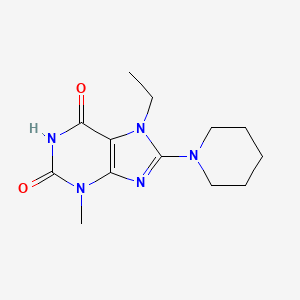

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

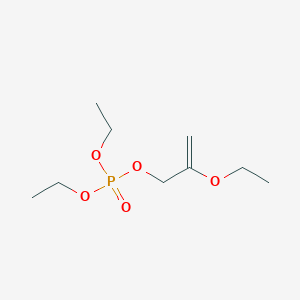
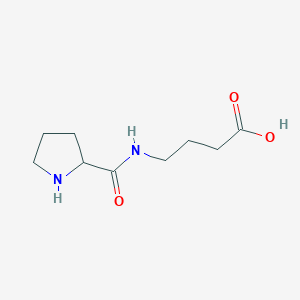
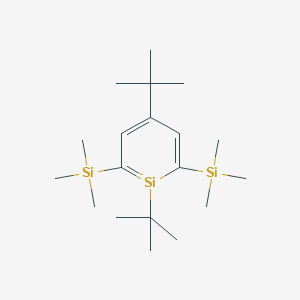
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
